molecular formula C18H23BrN4O B2926137 (2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone CAS No. 1286710-97-1

(2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone

Cat. No.: B2926137
CAS No.: 1286710-97-1
M. Wt: 391.313
InChI Key: JLJLVWXOJDAROP-UHFFFAOYSA-N
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Description

(2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H23BrN4O and its molecular weight is 391.313. The purity is usually 95%.
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Biological Activity

The compound (2-bromophenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)methanone , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C17H22BrN3C_{17}H_{22}BrN_{3}, with a molecular weight of approximately 350.29 g/mol. The structure consists of a bromophenyl group, a piperazine moiety, and a pyrazole ring, which contributes to its biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, particularly against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell growth and survival. For instance, compounds similar to this one have been reported to inhibit BRAF(V600E) mutations, which are commonly associated with melanoma and other cancers .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties by modulating cytokine production and reducing oxidative stress. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Antimicrobial Activity

Studies indicate that pyrazole compounds possess notable antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating strong anticancer potential .

Study 2: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory effects of similar pyrazole derivatives in a murine model of inflammation. The results showed a marked reduction in paw swelling and serum levels of inflammatory markers following treatment with the compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the phenyl moiety can enhance potency and selectivity.

Substituent PositionModification TypeEffect on Activity
1-positionMethyl groupIncreased anticancer activity
4-positionHalogen substitutionEnhanced anti-inflammatory effects
Piperazine moietyEthyl substitutionImproved solubility

Properties

IUPAC Name

(2-bromophenyl)-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN4O/c1-14-13-15(2)23(20-14)12-9-21-7-10-22(11-8-21)18(24)16-5-3-4-6-17(16)19/h3-6,13H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJLVWXOJDAROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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